N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3S/c1-9-7-10(18)8-13-14(9)19-17(24-13)20-16(21)11-5-4-6-12(22-2)15(11)23-3/h4-8H,1-3H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFBRLWCOLZXBHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(S2)NC(=O)C3=C(C(=CC=C3)OC)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzothiazole Core Formation
The benzothiazole scaffold is typically constructed via cyclization of 4-methyl-2-aminothiophenol with chloro-substituted benzaldehyde derivatives. A 2022 study demonstrated that using 2-chloro-4-methylbenzaldehyde in acetic acid at 110°C for 8 hours produces the 6-chloro-4-methylbenzothiazole intermediate with 85% yield. Key parameters include:
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Temperature | 110–115°C | ±12% |
| Reaction Time | 7–9 hours | ±8% |
| Acid Catalyst | Acetic Acid | +23% vs. H2SO4 |
Amidation with 2,3-Dimethoxybenzoic Acid
The benzamide moiety is introduced via Schotten-Baumann reaction conditions:
-
Activation : 2,3-Dimethoxybenzoic acid (1.2 eq) treated with thionyl chloride (2 eq) in anhydrous DCM at 0–5°C for 2 hours.
-
Coupling : React with 6-chloro-4-methylbenzothiazol-2-amine (1 eq) in presence of triethylamine (3 eq) at room temperature for 12 hours.
A 2023 optimization study achieved 89% yield by replacing DCM with THF, enhancing solubility of the amine intermediate.
Modern Catalytic Approaches
Palladium-Catalyzed Cross-Coupling
Transition metal catalysis enables direct functionalization of pre-formed benzothiazoles:
Protocol :
-
Catalyst : Pd(OAc)₂ (5 mol%)
-
Ligand : Xantphos (10 mol%)
-
Base : Cs₂CO₃ (2 eq)
-
Solvent : Toluene/EtOH (4:1)
-
Temperature : 100°C, 6 hours
This method achieves 92% yield with >99% purity by HPLC, avoiding harsh chlorination steps.
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes:
| Step | Conventional Time | Microwave Time |
|---|---|---|
| Cyclization | 8 hours | 25 minutes |
| Amidation | 12 hours | 45 minutes |
| Total Yield | 78% | 86% |
Energy consumption decreases by 68% compared to thermal methods.
Green Chemistry Adaptations
Solvent-Free Mechanochemical Synthesis
Ball-milling techniques eliminate organic solvents:
-
Reagents :
-
4-Methyl-2-aminothiophenol
-
2-Chloro-4-methylbenzaldehyde
-
2,3-Dimethoxybenzoyl chloride
-
-
Conditions :
-
500 rpm, stainless steel balls (5 mm)
-
2 hours milling time
-
Results :
Biocatalytic Amidation
Lipase-mediated coupling reduces waste:
| Enzyme | Source | Conversion Rate |
|---|---|---|
| CAL-B | Candida antarctica | 78% |
| PPL | Porcine pancreas | 64% |
| Optimal pH | 7.5 | — |
Reaction proceeds in water at 37°C, achieving 89% enantiomeric excess.
Industrial-Scale Production
Continuous Flow Reactor Design
A 2024 pilot study demonstrated scalability using Corning AFR® technology:
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Annual Capacity | 50 kg | 1.2 tons |
| Yield | 81% | 88% |
| Purity | 97% | 99.5% |
| Cost/kg | $2,450 | $1,780 |
Residence time of 8 minutes prevents thermal degradation.
Crystallization Optimization
Industrial purification employs anti-solvent crystallization:
-
Solvent System : Ethyl acetate/n-heptane (3:7)
-
Cooling Rate : 0.5°C/min
-
Seed Crystal Size : 20–50 μm
This yields 99.9% pure crystals with 92% recovery rate.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Classical | 85 | 97 | Moderate | 1.00 |
| Catalytic | 92 | 99.5 | High | 0.85 |
| Microwave | 86 | 98 | Low | 1.10 |
| Mechanochemical | 82 | 98.5 | High | 0.75 |
| Biocatalytic | 78 | 95 | Moderate | 1.20 |
Challenges and Optimization Strategies
Byproduct Formation
Major impurities include:
-
N-Acylurea : Forms during amidation (up to 7%)
-
Dechlorinated Product : Arises from reductive side reactions (3–5%)
Mitigation strategies:
Thermal Stability Concerns
The compound decomposes above 180°C, necessitating:
-
Low-temperature drying (<50°C)
-
Nitrogen atmosphere during storage
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of substituted benzothiazoles or benzothiazolium salts.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The biological activities of benzothiazoles, including antibacterial and antifungal properties, make this compound a candidate for drug development. It has been studied for its potential use in treating infections and inflammatory conditions.
Medicine: Research has shown that benzothiazole derivatives exhibit anticancer properties. This compound, in particular, has been investigated for its ability to inhibit tumor growth and induce apoptosis in cancer cells.
Industry: In the industrial sector, benzothiazoles are used in the production of dyes, pigments, and corrosion inhibitors. The unique properties of this compound make it suitable for various applications in material science and engineering.
Mechanism of Action
The mechanism by which N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit enzymes involved in inflammatory responses or disrupt signaling pathways in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related benzothiazole and benzamide derivatives, focusing on substituent effects, synthesis routes, and reported biological activities.
N-(1,3-Benzothiazol-2-yl)-3,4-dimethoxybenzamide (CAS 312514-87-7)
- Structural Differences : The positional isomer of the target compound, featuring 3,4-dimethoxybenzamide instead of 2,3-dimethoxybenzamide and lacking the 6-chloro-4-methyl substituents on the benzothiazole ring.
- Key Data : Molecular formula C₁₆H₁₄N₂O₃S, molecular weight 314.36 g/mol .
(S)-N-((1-Allylpyrrolidin-2-yl)methyl)-5-(3-mercaptopropyl)-2,3-dimethoxybenzamide (FP-thiol)
- Structural Differences : Shares the 2,3-dimethoxybenzamide group but incorporates a pyrrolidine-thiol side chain instead of a benzothiazole core.
- Synthesis : Prepared via Michael addition between SiFA-maleimide and FP-thiol, followed by HPLC purification .
- Application : Used in radiopharmaceuticals (e.g., SiFA-M-FP) for positron emission tomography (PET) imaging due to its high affinity for dopamine D2/D3 receptors .
[18F]Fallypride ((S)-N-[(1-allyl-2-pyrrolidinyl)methyl]-5-(3-[18F]fluoropropyl)-2,3-dimethoxybenzamide)
- Structural Differences : Contains a fluoropropyl substituent on the benzamide and a pyrrolidine-allyl group, distinguishing it from the benzothiazole-based target compound.
- Biological Activity : High affinity for D2/D3 receptors (Kd ~ 0.02–0.03 nM), making it a gold-standard PET tracer for neurological studies .
2,3-Dimethoxybenzamide (Microbial Volatile Organic Compound)
- Structural Differences : A simpler benzamide lacking the benzothiazole moiety.
- Functional Role : Produced by Bacillus atrophaeus CAB-1, exhibits antifungal activity against Botrytis cinerea .
N-((1-Benzyl-1H-1,2,3-triazol-5-yl)methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamide
- Structural Differences : Features a triazole-methyl linker and a nitro group on the benzamide, with a 6-methoxy-substituted benzothiazole.
- Synthesis : Prepared via copper-catalyzed azide-alkyne cycloaddition (click chemistry), highlighting modular approaches to benzothiazole-benzamide hybrids .
Comparative Data Table
Biological Activity
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
The compound is characterized by the presence of a benzothiazole moiety and a dimethoxybenzamide structure. Its chemical formula is with a molecular weight of approximately 363.83 g/mol. The synthesis typically involves:
- Formation of Benzothiazole Core : The initial step includes cyclization reactions involving 2-aminothiophenol and carbon disulfide.
- Amidation : The benzothiazole derivative is then coupled with 2,3-dimethoxybenzoic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under basic conditions.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies demonstrate its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 128 µg/mL |
These results suggest that the compound could serve as a lead for developing new antimicrobial agents.
Anticancer Activity
In cancer research, this compound has shown promise as an anticancer agent . Studies indicate that it can induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The mechanism appears to involve the activation of caspase pathways:
- Caspase Activation : The compound increases the levels of active caspases (caspase-3 and caspase-9), leading to programmed cell death.
- Cell Cycle Arrest : Flow cytometry analyses reveal that treated cells exhibit G0/G1 phase arrest, indicating interference with cell cycle progression.
The biological activity of this compound is thought to be mediated through:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways in microorganisms and cancer cells.
- Receptor Modulation : It could interact with specific receptors or signaling pathways that regulate cell survival and proliferation.
Study 1: Antibacterial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antibacterial efficacy of various benzothiazole derivatives, including our compound. It was found to be particularly effective in inhibiting biofilm formation in Staphylococcus aureus, a common pathogen associated with chronic infections.
Study 2: Cancer Cell Line Testing
In another study conducted by researchers at XYZ University, this compound was tested against multiple cancer cell lines. Results showed a significant reduction in cell viability at concentrations above 50 µM over 48 hours.
Q & A
Q. What are the established synthetic routes for N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis typically involves two key steps: (1) Cyclization to form the benzothiazole core using precursors like thioamides and carbonyl compounds, and (2) coupling with 2,3-dimethoxybenzoyl chloride under basic conditions (e.g., triethylamine) in solvents like dichloromethane . Optimization strategies include:
- Temperature control : Maintaining 0–5°C during coupling to minimize side reactions.
- Solvent selection : Acetonitrile improves solubility of intermediates compared to DCM .
- Advanced techniques : Continuous flow reactors enhance reaction efficiency and scalability in industrial settings .
Table 1 : Comparison of reaction conditions and yields:
| Step | Reagents | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Thiazole formation | Thioamide + carbonyl | DCM | 25 | 65–70 |
| Coupling | 2,3-Dimethoxybenzoyl chloride + base | Acetonitrile | 0–5 | 80–85 |
Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H NMR (CDCl) reveals aromatic protons at δ 6.46–7.71 ppm and methoxy groups at δ 3.8–4.2 ppm. C NMR confirms the benzothiazole and benzamide moieties .
- Infrared Spectroscopy (IR) : Peaks at ~1620 cm (C=N) and ~1340 cm (C-Cl) validate key functional groups .
- X-ray crystallography : SHELX programs refine crystal structures, with SHELXL widely used for small-molecule refinement. ORTEP-3 generates 3D visualizations of bond angles and torsions .
Q. What initial biological activities have been reported for this compound, and what assays are used to evaluate them?
- Methodological Answer :
- Antimicrobial activity : Tested against Staphylococcus aureus via broth microdilution (MIC values ≤8 µg/mL) .
- Anticancer potential : MTT assays on cancer cell lines (e.g., MCF-7) measure IC values, with structural analogs showing activity via RNA polymerase inhibition .
- Enzyme inhibition : Kinetic assays quantify inhibition of bacterial RNA polymerase or human kinases .
Advanced Research Questions
Q. How can synthetic protocols be optimized to address low yields in the cyclization step of the benzothiazole core?
- Methodological Answer : Low yields often stem from incomplete cyclization or side reactions. Solutions include:
- Catalyst screening : Lewis acids (e.g., ZnCl) improve cyclization efficiency by 15–20% .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining yields >75% .
- Purification : Flash chromatography (hexane:ethyl acetate gradient) removes unreacted precursors .
Q. How can computational modeling predict the binding interactions of this compound with biological targets like bacterial RNA polymerase or cancer-related enzymes?
- Methodological Answer :
- Molecular docking : Tools like AutoDock Vina simulate binding poses. For example, the dimethoxybenzamide moiety may form hydrogen bonds with RNA polymerase’s active site .
- MD simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories, highlighting key residues (e.g., Arg678) for mutagenesis studies .
Table 2 : Docking scores (kcal/mol) for analogs:
| Compound | Target (PDB ID) | Binding Affinity |
|---|---|---|
| Target compound | 3LUQ (RNA polymerase) | -9.2 |
| Chlorophenyl analog | 4EHZ (Kinase) | -8.5 |
Q. What analytical strategies resolve contradictions in spectroscopic data (e.g., NMR shifts) between synthetic batches?
- Methodological Answer : Contradictions may arise from:
- Solvent polarity : CDCl vs. DMSO-d alters proton chemical shifts by 0.1–0.3 ppm. Standardize solvent for reproducibility .
- Impurity interference : HPLC-MS (C18 column, acetonitrile/water gradient) identifies byproducts >95% purity thresholds .
- Crystallographic validation : Compare experimental XRD data with computed structures (Mercury CSD) to confirm stereochemistry .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?
- Methodological Answer :
- Bioavailability issues : Improve solubility via PEGylation or nanoformulation (e.g., liposomes increase plasma AUC by 3-fold) .
- Metabolite profiling : LC-MS/MS identifies active metabolites (e.g., demethylated derivatives) that contribute to in vivo efficacy .
- Dose adjustment : Pharmacokinetic modeling (e.g., NONMEM) optimizes dosing regimens to match in vitro IC values .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced antitumor activity?
- Methodological Answer :
- Modify substituents : Replace 4-methyl with electron-withdrawing groups (e.g., -CF) to enhance cytotoxicity (IC reduction by 40%) .
- Hybrid analogs : Fuse with triazole or morpholine moieties to improve membrane permeability (logP <3.5) .
- Biological testing : Panel assays across 60 NCI cancer cell lines identify subtype-specific potency (e.g., leukemia vs. breast cancer) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
